molecular formula C13H18O3S B1324131 Ethyl 7-oxo-7-(3-thienyl)heptanoate CAS No. 898771-76-1

Ethyl 7-oxo-7-(3-thienyl)heptanoate

Cat. No.: B1324131
CAS No.: 898771-76-1
M. Wt: 254.35 g/mol
InChI Key: QRDXXUNUTYBNSM-UHFFFAOYSA-N
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Description

Ethyl 7-oxo-7-(3-thienyl)heptanoate is a chemical compound that belongs to the family of 7-oxo esters. It is characterized by the presence of a thiophene ring, a ketone group, and an ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 7-oxo-7-(3-thienyl)heptanoate typically involves the reaction of ethyl acetoacetate with 3-thiophenecarboxaldehyde in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation followed by cyclization and subsequent esterification to yield the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors and automated synthesis platforms can be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 7-oxo-7-(3-thienyl)heptanoate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The thiophene ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Ethyl 7-oxo-7-(3-thienyl)heptanoate has several scientific research applications, including:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.

    Biological Studies: It is employed in studies investigating the biological activity of thiophene derivatives.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 7-oxo-7-(3-thienyl)heptanoate involves its interaction with specific molecular targets and pathways. The thiophene ring and the ketone group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes, receptors, or other biomolecules, leading to various biochemical effects .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 7-oxo-7-phenylheptanoate: Similar structure but with a phenyl ring instead of a thiophene ring.

    Ethyl 7-oxo-7-(2-furyl)heptanoate: Contains a furan ring instead of a thiophene ring.

    Ethyl 7-oxo-7-(4-pyridyl)heptanoate: Features a pyridine ring instead of a thiophene ring.

Uniqueness

Ethyl 7-oxo-7-(3-thienyl)heptanoate is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific synthetic and medicinal applications where thiophene derivatives are preferred .

Properties

IUPAC Name

ethyl 7-oxo-7-thiophen-3-ylheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O3S/c1-2-16-13(15)7-5-3-4-6-12(14)11-8-9-17-10-11/h8-10H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRDXXUNUTYBNSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CSC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70641868
Record name Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898771-76-1
Record name Ethyl 7-oxo-7-(thiophen-3-yl)heptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70641868
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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